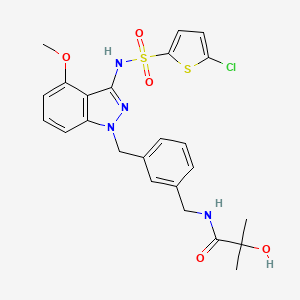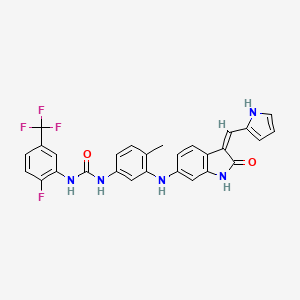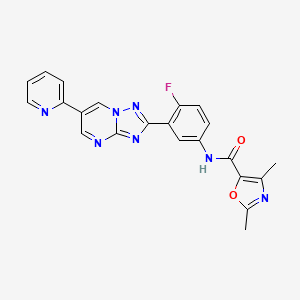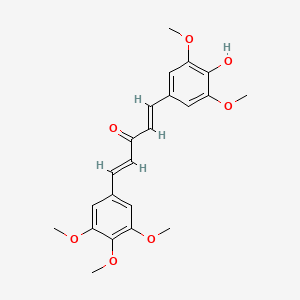
GSK2239633A
概要
科学的研究の応用
Chemistry: Used as a tool compound to study the CCR4 receptor and its role in various biological processes.
Biology: Investigated for its effects on immune cell signaling and chemotaxis.
Medicine: Explored as a potential therapeutic agent for treating asthma, allergic inflammation, and other inflammatory diseases
Industry: Utilized in the development of new drugs targeting the CCR4 receptor.
準備方法
GSK-2239633の合成は、化合物の重要な構成要素であるインダゾール骨格の形成を含む、複数のステップを伴います。 合成経路は通常、5-クロロ-2-チオフェンスルホンアミドと4-メトキシ-1H-インダゾール-1-メタンアミンを制御された条件下で反応させることを含みます . GSK-2239633の工業生産方法は広く文書化されていませんが、合成は一般的に、高純度を確保するために複数の精製ステップを含む標準的な有機合成プロトコルに従います .
化学反応の分析
GSK-2239633は、以下を含むさまざまな化学反応を受けます。
酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤によって促進される可能性があります。
還元: 還元反応は通常、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬を伴います。
置換: 置換反応の一般的な試薬には、ハロゲンやアジ化ナトリウムやシアン化カリウムなどの求核剤が含まれます。
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、インダゾール環の酸化は、インダゾールN-オキシド誘導体の形成につながる可能性があります .
科学研究への応用
化学: CCR4受容体とそのさまざまな生物学的プロセスにおける役割を研究するためのツール化合物として使用されます。
生物学: 免疫細胞シグナル伝達とケモタキシスへの影響について調査されています。
作用機序
GSK-2239633は、主にTヘルパー2(Th2)細胞に発現するCCR4受容体に結合することによって効果を発揮します。 この結合は、CCR4とそのリガンド(胸腺および活性化調節性ケモカイン(TARC)など)の相互作用を阻害し、炎症と免疫細胞動員に関与する下流のシグナル伝達経路を遮断します . この化合物はアロステリックアンタゴニストとして作用し、リガンド結合部位とは異なる受容体上の部位に結合し、受容体活性を低下させる立体構造変化を誘発します .
類似の化合物との比較
GSK-2239633は、CCR4アンタゴニストとしての高い選択性と効力により独特です。類似の化合物には以下が含まれます。
GSK-2292767: 主に喘息および慢性閉塞性肺疾患(COPD)の治療のためにGSKが開発した別のCCR4アンタゴニスト.
ネミラリシブ: 喘息およびCOPDのためにGSKが開発した、ホスホイノシチド3キナーゼデルタ(PI3Kδ)の選択的阻害剤.
これらの化合物は、同様の治療標的を共有しますが、特定の作用機序と臨床応用において異なります。
類似化合物との比較
GSK-2239633 is unique due to its high selectivity and potency as a CCR4 antagonist. Similar compounds include:
GSK-2292767: Another CCR4 antagonist developed by GSK, primarily for treating asthma and chronic obstructive pulmonary disease (COPD).
Nemiralisib: A selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), also developed by GSK for asthma and COPD.
These compounds share similar therapeutic targets but differ in their specific mechanisms of action and clinical applications.
特性
IUPAC Name |
N-[[3-[[3-[(5-chlorothiophen-2-yl)sulfonylamino]-4-methoxyindazol-1-yl]methyl]phenyl]methyl]-2-hydroxy-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O5S2/c1-24(2,31)23(30)26-13-15-6-4-7-16(12-15)14-29-17-8-5-9-18(34-3)21(17)22(27-29)28-36(32,33)20-11-10-19(25)35-20/h4-12,31H,13-14H2,1-3H3,(H,26,30)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEVTHHGQMUPHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CC(=CC=C1)CN2C3=C(C(=CC=C3)OC)C(=N2)NS(=O)(=O)C4=CC=C(S4)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401031224 | |
| Record name | N-[[3-[[3-[[(5-Chloro-2-thienyl)sulfonyl]amino]-4-methoxy-1H-indazol-1-yl]methyl]phenyl]methyl]-2-hydroxy-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401031224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240516-71-5 | |
| Record name | GSK-2239633 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1240516715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[[3-[[3-[[(5-Chloro-2-thienyl)sulfonyl]amino]-4-methoxy-1H-indazol-1-yl]methyl]phenyl]methyl]-2-hydroxy-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401031224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GSK-2239633 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07ODS257BP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does GSK2239633A interact with CCR4 and what are the downstream effects?
A: this compound acts as an allosteric antagonist of CCR4, binding to a site distinct from the chemokine binding site. [] This binding prevents the activation of CCR4 by its natural ligands, such as CCL17 and CCL22, thereby inhibiting the downstream signaling cascade responsible for Th2 cell migration. By blocking this process, this compound reduces the influx of Th2 cells into the lungs, mitigating the inflammatory response characteristic of asthma.
Q2: What evidence suggests that this compound could be effective in treating severe asthma, particularly in patients already on high-dose corticosteroids?
A: Research indicates that bronchial explants from severe asthmatics on high-dose corticosteroids release chemokines that attract T-cells, although to a lesser extent than those from steroid-naive asthmatics. [] Importantly, this compound effectively reduced T-cell migration towards these chemokines in vitro. [] This finding suggests that even in the presence of high-dose corticosteroids, CCR4 antagonism by compounds like this compound could provide additional therapeutic benefit by further inhibiting Th2 cell recruitment to the lungs and dampening inflammation in severe asthma.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-(4-Acetylpiperazin-1-yl)pyridin-2-yl)-2-(2',3-dimethyl-[2,4'-bipyridin]-5-yl)acetamide](/img/structure/B607707.png)

![2-Ethyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B607710.png)
![4-(2-(tert-Butyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2H-imidazol-4-yl)pyridine](/img/structure/B607712.png)




